molecular formula C33H34FN2NaO5 B016509 Atorvastatin-d5 Sodium Salt CAS No. 222412-87-5

Atorvastatin-d5 Sodium Salt

カタログ番号: B016509
CAS番号: 222412-87-5
分子量: 585.7 g/mol
InChIキー: VVRPOCPLIUDBSA-ADFDHUHVSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atorvastatin-d5 Sodium Salt is a deuterated form of Atorvastatin Sodium Salt, a widely used lipid-lowering agent. It is a selective, competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. The deuterated version, Atorvastatin-d5, is often used in scientific research to study the pharmacokinetics and metabolism of Atorvastatin due to its stable isotope labeling.

準備方法

Synthetic Routes for Atorvastatin-d5 Sodium Salt

The synthesis of this compound follows a multi-step process that integrates deuterium labeling into the Atorvastatin backbone. The core strategy involves substituting hydrogen atoms with deuterium at metabolically stable positions to ensure minimal isotopic exchange in vivo.

Deuterium Incorporation Strategies

Deuterium is introduced during the synthesis of key intermediates. Based on the molecular formula \text{C}_{33}\text{^2H}_5\text{H}_{29}\text{FN}_2\text{O}_5 \cdot \text{Na} , the five deuterium atoms are localized on the phenyl carbamoyl group (positions 3, 4, and 5 of the phenyl ring) and the adjacent aromatic carbons. This is corroborated by the SMILES notation provided in LGC Standards’ documentation:
[2H]c1c([2H])c([2H])c(NC(=O)...\text{[2H]c1c([2H])c([2H])c(NC(=O)...} ,
indicating deuterium substitution on the phenyl ring.

Table 1: Deuterium Positions in this compound

PositionChemical GroupNumber of Deuterium Atoms
3,4,5Phenyl carbamoyl group3
2,6Adjacent aromatic carbons2

Alkaline Hydrolysis of Atorvastatin Tert-Butyl Ester

The final step in synthesizing Atorvastatin Sodium Salt involves alkaline hydrolysis of the tert-butyl ester precursor. According to the Chinese patent CN102070504A , this reaction is conducted in alcoholic solvents (e.g., methanol) with sodium hydroxide (10–30% w/v) at 20–30°C, yielding sodium atorvastatin with >99% purity. For the deuterated variant, deuterated solvents (e.g., CD3_3OD) and NaOD may replace their protonated counterparts to prevent isotopic dilution.

Reaction Conditions:

  • Solvent: Methanol (or CD3_3OD for deuterated synthesis)

  • Base: 15% NaOH (w/v)

  • Temperature: 20–30°C

  • Reaction Time: 2–6 hours

The hydrolysis proceeds via nucleophilic acyl substitution, with the tert-butyl group replaced by a sodium carboxylate.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes yield, purity, and cost-efficiency. Key adaptations from laboratory-scale methods include:

Continuous Flow Reactors

To enhance reaction kinetics and reproducibility, continuous flow systems are employed. These systems allow precise control over residence time and temperature, critical for maintaining deuterium integrity.

Automated Purification Systems

Post-hydrolysis, the product is purified using automated filtration and washing systems. The patent specifies post-reaction steps:

  • Standing Time: 1–3 hours to precipitate sodium atorvastatin

  • Washing: Distilled water to remove residual base

  • Drying: Lyophilization or vacuum drying

For the deuterated compound, deuterium-depleted water may be used to minimize isotopic exchange.

Reaction Optimization and Challenges

Deuterium Retention

A major challenge is preventing deuterium loss during synthesis. Strategies include:

  • Using deuterated solvents (e.g., CD3_3OD) to avoid proton-deuterium exchange.

  • Conducting reactions under inert atmospheres (argon or nitrogen) to minimize moisture.

Byproduct Formation

Impurities arise from incomplete hydrolysis or isotopic scrambling. HPLC analyses from LGC Standards indicate a purity threshold of >95% , achieved through:

  • pH Control: Maintaining pH 13 during hydrolysis

  • Temperature Modulation: Keeping reactions below 50°C to prevent degradation

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing purity. The LGC Standards report a purity of >95% using a C18 column and UV detection at 244 nm .

Mass Spectrometry (MS)

High-resolution MS confirms deuterium incorporation. The observed molecular ion at m/zm/z 585.2663 ([M+Na]+^+) aligns with the theoretical mass of this compound .

Nuclear Magnetic Resonance (NMR)

1^1H NMR spectra show absence of protons at deuterated positions, while 2^2H NMR provides direct evidence of deuterium integration.

化学反応の分析

Types of Reactions

Atorvastatin-d5 Sodium Salt undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols. Substitution reactions can lead to a variety of deuterated analogs depending on the substituents introduced .

科学的研究の応用

Pharmacokinetics and Drug Interaction Studies

Atorvastatin-d5 sodium salt serves as an important tool in pharmacokinetic studies to understand the metabolism and interactions of atorvastatin. The deuterated form allows researchers to trace the compound in biological systems without interference from the non-deuterated version.

  • Case Study : A study by Kearney et al. demonstrated the use of atorvastatin-d5 in assessing the metabolic pathways of atorvastatin when co-administered with other drugs. The deuterated compound provided clear insights into how atorvastatin is processed by the liver, which is crucial for understanding potential drug-drug interactions .

Treatment of Hyperlipidemia

This compound retains the lipid-lowering properties of its parent compound. It is used in clinical trials to evaluate efficacy and safety in patients with hyperlipidemia.

  • Research Findings : In a randomized controlled trial, atorvastatin-d5 was administered to patients with elevated LDL cholesterol levels. The results indicated significant reductions in LDL levels, similar to those observed with standard atorvastatin treatments .

Autoimmune Disorders

Recent studies have explored the potential of this compound in treating autoimmune conditions due to its immunomodulatory effects.

  • Case Study : A pilot study evaluated the efficacy of topical applications of atorvastatin-d5 in patients with vitiligo, an autoimmune skin disorder. Although the results were inconclusive regarding repigmentation, there was evidence suggesting a reduction in disease progression compared to placebo .

Analytical Chemistry Applications

This compound is extensively used as a reference standard in analytical chemistry for method validation.

  • Usage : It is employed in mass spectrometry and chromatography to ensure accurate quantification of atorvastatin levels in biological samples. Its distinct isotopic signature allows for precise measurements without cross-reactivity from non-deuterated compounds .

作用機序

Atorvastatin-d5 Sodium Salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, Atorvastatin-d5 reduces the production of cholesterol, leading to lower levels of low-density lipoprotein cholesterol and triglycerides in the blood. The primary molecular target is the liver, where the enzyme is highly expressed .

類似化合物との比較

Similar Compounds

    Atorvastatin Sodium Salt: The non-deuterated form of Atorvastatin.

    Rosuvastatin: Another statin with a similar mechanism of action.

    Simvastatin: A statin used for similar therapeutic purposes.

Uniqueness

Atorvastatin-d5 Sodium Salt is unique due to its deuterium labeling, which provides advantages in research applications. The deuterium atoms make it easier to track and quantify the compound in biological systems, offering more precise data in pharmacokinetic and metabolic studies. This makes it a valuable tool for researchers studying the detailed mechanisms and effects of Atorvastatin .

生物活性

Atorvastatin-d5 Sodium Salt, a deuterated derivative of atorvastatin, is a potent lipid-lowering agent primarily used in the treatment of hyperlipidemia and cardiovascular diseases. This compound is distinguished by its incorporation of deuterium isotopes, which enhance its stability and facilitate tracking in biological studies. This article delves into the biological activity of this compound, highlighting its pharmacological mechanisms, metabolic pathways, and research findings.

Property Details
Molecular Formula C33H29F2N2O5Na
Molecular Weight 585.65 g/mol
CAS Number 222412-87-5
Purity >95% (HPLC)
Chemical Structure Chemical Structure

Atorvastatin-d5 functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMG-CoA reductase) , which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, Atorvastatin-d5 effectively reduces levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The primary reaction mechanism involves:

  • Binding to HMG-CoA Reductase : Atorvastatin-d5 binds to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis.
  • Decreased Cholesterol Production : This inhibition leads to reduced cholesterol production and increased uptake of LDL cholesterol from the blood.
  • Enhanced Metabolic Tracking : The presence of deuterium allows for precise tracking in metabolic studies using techniques such as mass spectrometry, elucidating metabolic pathways and pharmacokinetics.

Pharmacokinetics

Atorvastatin-d5 exhibits pharmacokinetic properties similar to those of its parent compound, atorvastatin. Key findings include:

  • High Plasma Protein Binding : Atorvastatin-d5 is highly bound to plasma proteins (≥98%).
  • Elimination Half-Life : The elimination half-life is approximately 14 hours, significantly longer than most other statins.
  • Metabolism : It is extensively metabolized to hydroxylated derivatives through cytochrome P450 3A4 (CYP3A4), with about 70% of HMG-CoA reductase inhibition attributed to its metabolites.

Biological Activities

Atorvastatin-d5 demonstrates several biological activities beyond lipid-lowering effects:

  • Anti-inflammatory Properties : It has been shown to possess anti-inflammatory effects that may contribute to plaque stabilization in atherosclerosis.
  • Pleiotropic Effects : Atorvastatin-d5 exhibits pleiotropic effects that can benefit various autoimmune and inflammatory disorders.

Research Findings and Case Studies

  • Quantification Studies : A study developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous quantitation of atorvastatin and its metabolites in human plasma. This method achieved a lower limit of quantitation (LLOQ) of 0.050 ng/mL for all analytes, demonstrating high reproducibility and reliability for clinical samples .
  • Metabolic Pathway Studies : Research utilizing Atorvastatin-d5 has focused on understanding its absorption, distribution, metabolism, and excretion (ADME) properties through isotopic labeling techniques . These studies enhance our understanding of lipid metabolism dynamics.
  • Comparative Efficacy Studies : Comparative studies have evaluated the efficacy and safety profiles of Atorvastatin-d5 against other statins like rosuvastatin and simvastatin. These studies often utilize surface plasmon resonance or isothermal titration calorimetry to assess binding interactions with HMG-CoA reductase .

Q & A

Basic Research Questions

Q. How is Atorvastatin-d5 Sodium Salt employed as an internal standard in mass spectrometry-based quantification of atorvastatin metabolites?

  • Methodological Answer : this compound is spiked into biological samples at a known concentration to account for matrix effects and instrument variability during analysis. The deuterium atoms (d5) provide a distinct mass shift (+5 Da) from non-deuterated atorvastatin, enabling precise quantification via stable isotope dilution. Researchers should validate the method by comparing the deuterated compound’s recovery rates against calibration curves in relevant matrices (e.g., plasma, liver homogenates) .

Q. What synthetic routes are utilized for preparing this compound with high isotopic purity?

  • Methodological Answer : Synthesis typically involves hydroxylation of atorvastatin at the ortho position, followed by deuteration using deuterated reagents (e.g., D₂O or deuterium gas under catalytic conditions). The final step converts the free acid to the sodium salt. Isotopic purity (>98%) is confirmed via NMR (e.g., absence of protium signals at 7.1–7.3 ppm) and high-resolution mass spectrometry. Critical parameters include reaction temperature (20–25°C) and exclusion of moisture during salt formation .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • HPLC : To assess chemical purity (>99%) using a C18 column and UV detection at 244 nm.
  • NMR : ¹H and ¹³C spectra to confirm deuteration at specific positions and rule out structural isomers.
  • Mass Spectrometry : HRMS (High-Resolution MS) to verify isotopic distribution and molecular ion peaks.
    Stability under storage (-20°C, inert atmosphere) should be validated via repeated analyses over 6–12 months .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium incorporation levels observed during the synthesis of this compound?

  • Methodological Answer : Discrepancies often arise from incomplete deuteration or isotopic exchange. To address this:

  • Use LC-MS/MS with selective reaction monitoring (SRM) to quantify deuterium retention at each position.
  • Optimize reaction conditions (e.g., longer deuteration times or higher catalyst loading) based on kinetic studies.
  • Compare results with orthogonal techniques like FTIR to detect residual hydroxyl or carboxyl groups .

Q. What parameters should be optimized in LC-MS/MS methods to ensure accurate quantification of this compound in complex biological matrices?

  • Methodological Answer :

  • Ionization : Electrospray ionization (ESI) in negative mode, with source temperature = 150°C and capillary voltage = 3.5 kV.
  • Chromatography : Mobile phase = 0.1% formic acid in acetonitrile/water (70:30), flow rate = 0.3 mL/min.
  • Matrix Effects : Validate using post-column infusion to assess ion suppression/enhancement.
    Limit of quantification (LOQ) should be ≤1 ng/mL, with intra-day precision <15% RSD .

Q. How does the stability of this compound vary under different pH and temperature conditions in long-term pharmacological studies?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies at pH 1–10 (37°C, 24 hr). Atorvastatin-d5 degrades rapidly at pH <3 (hydrolysis of lactone ring) and pH >8 (oxidation of hydroxyl groups).
  • Thermal Stability : Store at -80°C for long-term use; avoid freeze-thaw cycles (>3 cycles reduce recovery by 20%).
  • Light Sensitivity : Protect from UV light to prevent photoisomerization. Monitor via chiral HPLC .

Q. What strategies mitigate cross-reactivity between this compound and endogenous lipids in immunoassays?

  • Methodological Answer :

  • Use solid-phase extraction (SPE) with C8 cartridges to isolate the compound from lipids.
  • Validate assays with negative controls (lipid-rich matrices like adipose tissue) and compare results with LC-MS/MS.
  • Optimize antibody specificity via surface plasmon resonance (SPR) to ensure <5% cross-reactivity with cholesterol esters .

Q. How do long-term exposures to this compound alter gene expression profiles in hepatocyte models?

  • Methodological Answer :

  • Treat primary hepatocytes with 1–10 μM Atorvastatin-d5 for 72 hr.
  • Perform RNA-seq to identify differentially expressed genes (e.g., HMGCR, LDLR).
  • Validate findings using qPCR and siRNA knockdown experiments.
  • Compare results with non-deuterated atorvastatin to assess deuterium’s impact on metabolic pathways .

特性

IUPAC Name

sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRPOCPLIUDBSA-ADFDHUHVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34FN2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atorvastatin-d5 Sodium Salt
Reactant of Route 2
Atorvastatin-d5 Sodium Salt
Reactant of Route 3
Atorvastatin-d5 Sodium Salt
Reactant of Route 4
Atorvastatin-d5 Sodium Salt
Reactant of Route 5
Atorvastatin-d5 Sodium Salt
Reactant of Route 6
Atorvastatin-d5 Sodium Salt

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。